molecular formula C13H14F2N4O2S B10903746 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

Cat. No.: B10903746
M. Wt: 328.34 g/mol
InChI Key: ZQALJPIIDFAROZ-FRKPEAEDSA-N
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Description

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is a complex organic compound characterized by the presence of a difluoromethyl group, a methylsulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethyl and methylsulfanyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted analogs.

    Substitution: Ethers or esters of the phenolic hydroxyl group.

Scientific Research Applications

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is unique due to the combination of its difluoromethyl, methylsulfanyl, and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F2N4O2S

Molecular Weight

328.34 g/mol

IUPAC Name

4-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C13H14F2N4O2S/c1-3-21-10-6-8(4-5-9(10)20)7-16-19-12(11(14)15)17-18-13(19)22-2/h4-7,11,20H,3H2,1-2H3/b16-7+

InChI Key

ZQALJPIIDFAROZ-FRKPEAEDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)O

Origin of Product

United States

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